2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O5S/c1-19-15(12-5-7-20(8-6-12)27(2,24)25)18-21(16(19)23)11-14(22)17-10-13-4-3-9-26-13/h12-13H,3-11H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJKOOPEZCIYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NCC2CCCO2)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamides and related derivatives. Key structural comparisons include:
Key Observations :
- Triazole Core Modifications : The target compound’s 5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl core lacks a sulfur atom at the 3-position compared to thioacetamide derivatives (e.g., ), which may reduce redox-mediated side effects .
- Piperidine vs.
- Tetrahydrofuran-Methyl Side Chain : This substituent likely enhances metabolic stability relative to fluorophenyl or thiophenyl groups, which are prone to oxidative metabolism .
Pharmacological and Physicochemical Properties
- Anti-Exudative Activity: Analogues like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibit anti-exudative effects comparable to diclofenac sodium at 10 mg/kg . The target compound’s tetrahydrofuran-methyl group may further optimize bioavailability due to increased lipophilicity.
- The methylsulfonyl group could enhance reactive oxygen species (ROS) generation, a key ferroptosis mechanism.
- Solubility and Stability: The methylsulfonyl-piperidine moiety likely improves aqueous solubility compared to non-polar substituents (e.g., 3-methylphenyl in ), while the tetrahydrofuran group balances lipophilicity for membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
